molecular formula C13H15NO6 B14897946 2-(2-(2-Methyl-6-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid

2-(2-(2-Methyl-6-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid

Cat. No.: B14897946
M. Wt: 281.26 g/mol
InChI Key: ZYCIYYYKBYTITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(2-Methyl-6-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid is an organic compound that features a complex structure with a dioxolane ring and a nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Methyl-6-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid typically involves multiple steps. One common approach starts with the preparation of 2-methyl-6-nitrobenzyl alcohol, which is then reacted with ethylene glycol to form the dioxolane ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Methyl-6-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(2-(2-Methyl-6-aminobenzyl)-1,3-dioxolan-2-yl)acetic acid .

Scientific Research Applications

2-(2-(2-Methyl-6-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(2-Methyl-6-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dioxolane ring may also play a role in stabilizing the compound and facilitating its binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(2-Methyl-6-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid is unique due to its combination of a nitrobenzyl group and a dioxolane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

IUPAC Name

2-[2-[(2-methyl-6-nitrophenyl)methyl]-1,3-dioxolan-2-yl]acetic acid

InChI

InChI=1S/C13H15NO6/c1-9-3-2-4-11(14(17)18)10(9)7-13(8-12(15)16)19-5-6-20-13/h2-4H,5-8H2,1H3,(H,15,16)

InChI Key

ZYCIYYYKBYTITO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])CC2(OCCO2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.